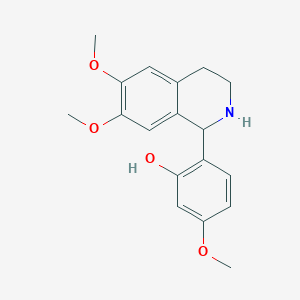
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol, also known as Fasudil, is a potent Rho-kinase inhibitor that has been used in scientific research for many years. It is a small molecule that has shown potential in treating various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease.
Mécanisme D'action
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol works by inhibiting Rho-kinase activity, which leads to the relaxation of smooth muscle cells, vasodilation, and increased blood flow. It also has anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve blood flow, and inhibit platelet aggregation. It also has anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol is its potent Rho-kinase inhibitory activity, which makes it a useful tool for studying Rho-kinase signaling pathways. It is also relatively easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol has shown potential in treating various diseases, and there are many future directions for its use in scientific research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for treating various diseases.
Conclusion:
In conclusion, this compound is a potent Rho-kinase inhibitor that has been extensively used in scientific research. It has shown potential in treating various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease. This compound has a wide range of biochemical and physiological effects, and its use in scientific research has many advantages. However, further research is needed to fully understand the mechanisms of action of this compound and its potential for treating various diseases.
Méthodes De Synthèse
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 5-methoxy-2-nitrophenol to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol has been extensively used in scientific research due to its potent Rho-kinase inhibitory activity. Rho-kinase is an enzyme that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and gene expression. This compound has been shown to inhibit Rho-kinase activity, leading to a wide range of physiological effects.
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-13(15(20)9-12)18-14-10-17(23-3)16(22-2)8-11(14)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCPQIVVOBODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
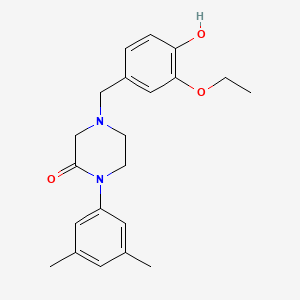
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
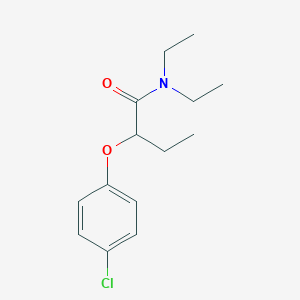
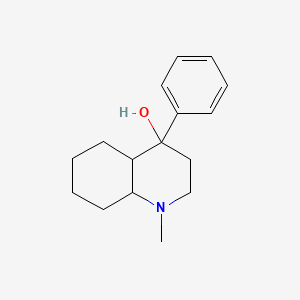
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
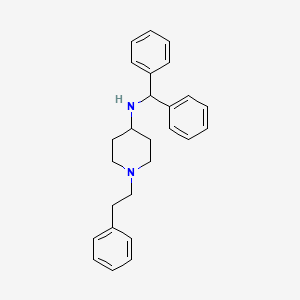

![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
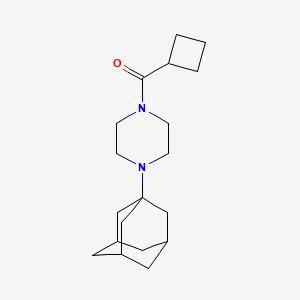
![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)